molecular formula C6H8O3 B6262064 4-hydroxybut-2-yn-1-yl acetate CAS No. 83466-88-0

4-hydroxybut-2-yn-1-yl acetate

Cat. No. B6262064
CAS RN: 83466-88-0
M. Wt: 128.1
InChI Key:
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Description

“4-hydroxybut-2-yn-1-yl acetate” is a reactant used in organic synthesis . It can be used in the preparation of mitochondrial complex 1 inhibitor as potential cardiac PET tracer and antifolate drugs .


Synthesis Analysis

The synthesis of “4-hydroxybut-2-yn-1-yl acetate” involves intramolecular cyclization of ammonium salts containing a 4-hydroxybut-2-yn-1-yl group . The process is accompanied by neither ring expansion nor contraction, and a pharmacophoric 1,3-dihydrofuran ring is formed instead of dihydroisoindolium fragment .


Molecular Structure Analysis

The molecular structure of “4-hydroxybut-2-yn-1-yl acetate” is complex. It has been studied using various techniques, including crystallography . The title compounds result from the replacement of two carbonyl ligands from dicobalt octa-carbonyl by the alkynes .


Chemical Reactions Analysis

The chemical reactions involving “4-hydroxybut-2-yn-1-yl acetate” are diverse. For instance, dialkyl(4-hydroxybut-2-yn-1-yl)[3-(4-bromophenyl)prop-2-yn-1-yl]ammonium chlorides in the presence of 2 equiv of potassium hydroxide at room temperature underwent exothermic intramolecular cyclo-addition, followed by recyclization, to give 8-bromo-4-(dialkylaminomethyl)-1,3-dihydronaphtho[1,2-c]furans .

Safety and Hazards

The safety data sheet for “4-hydroxybut-2-yn-1-yl acetate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “4-hydroxybut-2-yn-1-yl acetate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. More research is needed to fully understand its potential applications in organic synthesis and drug development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxybut-2-yn-1-yl acetate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Propargyl alcohol", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Water", "Organic solvents (e.g. dichloromethane, ether)" ], "Reaction": [ "Step 1: Propargyl alcohol is reacted with acetic anhydride in the presence of a catalyst such as sodium acetate to form 4-acetoxybut-2-yne.", "Step 2: 4-acetoxybut-2-yne is then hydrolyzed using hydrochloric acid to form 4-hydroxybut-2-yne.", "Step 3: 4-hydroxybut-2-yne is then esterified with acetic anhydride in the presence of a catalyst such as sodium acetate to form 4-hydroxybut-2-yn-1-yl acetate.", "Step 4: The product is purified using organic solvents and washed with water and sodium hydroxide to remove any impurities." ] }

CAS RN

83466-88-0

Product Name

4-hydroxybut-2-yn-1-yl acetate

Molecular Formula

C6H8O3

Molecular Weight

128.1

Purity

0

Origin of Product

United States

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